molecular formula C8H5N3O3 B2568889 5-Nitrocinnolin-4-ol CAS No. 306991-09-3

5-Nitrocinnolin-4-ol

Cat. No.: B2568889
CAS No.: 306991-09-3
M. Wt: 191.146
InChI Key: ZIPKILGHRIMBEY-UHFFFAOYSA-N
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Description

5-Nitrocinnolin-4-ol is a heterocyclic aromatic compound with the molecular formula C8H5N3O3 It is a derivative of cinnoline, characterized by the presence of a nitro group at the 5-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrocinnolin-4-ol typically involves the nitration of cinnolin-4-ol. One common method includes the reaction of cinnolin-4-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound. Additionally, safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

5-Nitrocinnolin-4-ol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Aminocinnolin-4-ol.

    Substitution: Various substituted cinnolin-4-ol derivatives.

    Oxidation: Oxidized cinnoline derivatives.

Scientific Research Applications

5-Nitrocinnolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Nitrocinnolin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnolin-4-ol: The parent compound without the nitro group.

    5-Aminocinnolin-4-ol: The reduced form of 5-Nitrocinnolin-4-ol.

    5-Nitroquinolin-4-ol: A similar compound with a quinoline ring instead of a cinnoline ring.

Uniqueness

This compound is unique due to the presence of both a nitro group and a hydroxyl group on the cinnoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-nitro-1H-cinnolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-7-4-9-10-5-2-1-3-6(8(5)7)11(13)14/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPKILGHRIMBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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